N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide is a complex organic compound characterized by the presence of multiple functional groups, including cyano, difluoromethyl, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Derivative: The initial step involves the synthesis of 3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinethiol.
Thioether Formation: The pyridine thiol is then reacted with a benzyl halide derivative to form the thioether linkage.
Hydrazone Formation: The final step involves the condensation of the thioether with 4-nitrobenzohydrazide under acidic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy and cyano groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups allow for the design of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The cyano and nitro groups are known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors . The difluoromethyl group enhances the compound’s lipophilicity, potentially improving its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-6-(difluoromethyl)-4-phenyl-2-pyridinylsulfanyl derivatives
- N-2,6-difluorobenzoyl-N’-[1-(3-chloro-4-methylphenyl)] derivatives
Uniqueness
N’-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both cyano and difluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C24H19F2N5O4S |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
N-[(E)-[3-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-4-methoxyphenyl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C24H19F2N5O4S/c1-14-9-20(22(25)26)29-24(19(14)11-27)36-13-17-10-15(3-8-21(17)35-2)12-28-30-23(32)16-4-6-18(7-5-16)31(33)34/h3-10,12,22H,13H2,1-2H3,(H,30,32)/b28-12+ |
InChI Key |
YYIHHGCOFDCDPX-KVSWJAHQSA-N |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)C(F)F |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)C(F)F |
Origin of Product |
United States |
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